

A Technical Guide to the Historical Research and Discovery of Phenethylamine Derivatives

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Compound of Interest

Compound Name: 4-Methylphenethylamine

Cat. No.: B144676

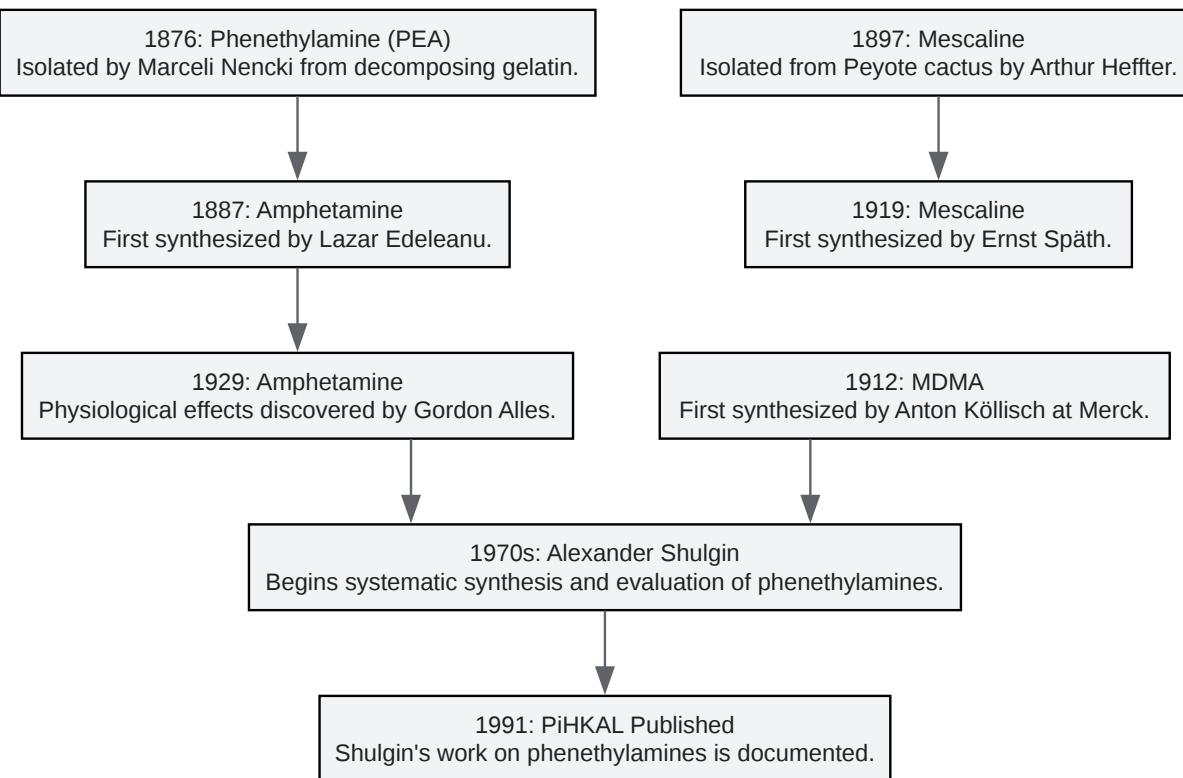
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical research and discovery of phenethylamine derivatives. It covers key milestones, significant compounds, and the pioneering scientists who shaped our understanding of this vast chemical class. The document includes structured data on receptor affinities, detailed experimental methodologies, and visualizations of critical biological pathways and experimental workflows.

Historical Overview and Key Discoveries

The journey into the world of phenethylamines began in the late 19th century, evolving from the isolation of the parent compound to the synthesis and characterization of hundreds of psychoactive derivatives. The timeline below highlights the pivotal moments in this scientific exploration.



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A flowchart of key historical discoveries in phenethylamine research.

The Foundational Compound: Phenethylamine (PEA)

The history of this class begins with the parent molecule, 2-phenylethylamine. In 1876, Polish biochemist Marcelli Nencki first isolated PEA from decomposing gelatin.^[1] Subsequent research identified PEA in various fermented foods and discovered that bacteria can produce it from the amino acid phenylalanine.^[1] While PEA is an endogenous trace amine in the human brain that acts as a central nervous system stimulant, its role as a neurotransmitter was not understood until much later.^{[2][3]}

The First Psychedelic: Mescaline

In 1897, German chemist Arthur Heffter isolated mescaline (3,4,5-trimethoxyphenethylamine) as the primary psychoactive alkaloid from the peyote cactus (*Lophophora williamsii*).^{[4][5][6][7]}

[8] Through meticulous self-experimentation, Heffter identified mescaline as the compound responsible for the cactus's profound visual and psychological effects.[4][6][7] This marked the first time a psychedelic compound was isolated in a pure form.[7] The complete synthesis of mescaline was later achieved by Ernst Späth in 1919, which confirmed its chemical structure and made it available for broader scientific research.[4]

The Archetypal Stimulant: Amphetamine

Amphetamine was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu in Germany.[9][10] However, its pharmacological properties remained unexplored for decades. In 1929, American chemist Gordon Alles, while searching for a synthetic replacement for ephedrine, resynthesized and discovered the physiological effects of amphetamine.[9][10][11][12][13] After testing the compound on himself, he noted its potent central nervous system stimulant and decongestant properties, describing a "feeling of well being".[9][10] This discovery led to the development of the Benzedrine inhaler and the widespread medical use of amphetamines for conditions ranging from asthma to depression.[9][12]

The Empathogen: MDMA (Ecstasy)

3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by Anton Köllisch at the German pharmaceutical company Merck.[14][15] It was not created as an appetite suppressant, a common misconception, but rather as an intermediate chemical in the synthesis of a styptic (bleeding-stopper) agent called hydrastinine.[16][17] Merck patented the compound in 1914 but did not investigate its pharmacological properties at the time.[14][16][18] MDMA remained largely obscure until the 1970s, when American chemist Alexander "Sasha" Shulgin resynthesized it and, after self-experimentation, introduced it to the psychotherapeutic community for its unique empathogenic effects.[14][19]

The Modern Era: Alexander Shulgin and PiHKAL

No historical account of phenethylamines is complete without acknowledging the monumental contributions of Alexander Shulgin. A biochemist with a passion for psychopharmacology, Shulgin dedicated much of his career to the systematic synthesis and evaluation of psychoactive compounds.[19][20][21][22] From his home laboratory, he created and bioassayed hundreds of novel phenethylamine derivatives.[19] In 1991, he and his wife Ann Shulgin published PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), which detailed the synthesis and subjective effects of 179 different phenethylamine

compounds.[20][23] This work remains an invaluable resource for chemists and pharmacologists.[20][23]

Data Presentation: Receptor Binding Affinities

The pharmacological effects of substituted phenethylamines are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the *in vitro* binding affinities (Ki, nM) for a selection of phenethylamine derivatives at key serotonin (5-HT), adrenergic (α), and trace amine-associated (TAAR1) receptors. A lower Ki value indicates a higher binding affinity.

Compound	5-HT2A (Ki, nM)	5-HT2C (Ki, nM)	TAAR1 (rat) (Ki, nM)	Other Receptors (Ki, nM)
Mescaline	530	1100	2200	α1A (>10,000), α2A (>10,000)
2C-B	8 - 61	14 - 140	-	-
2C-I	0.4	1.1	0.2	D1 (>10,000), D2 (>10,000), D3 (>10,000)
2C-T-2	46	350	5	α1A (1,400), α2A (4,500)
2C-T-7	1	40	68	α1A (400), α2A (1,800)
25I-NBOMe	0.044	1.3	60	α1A (0.9), D3 (7.6)

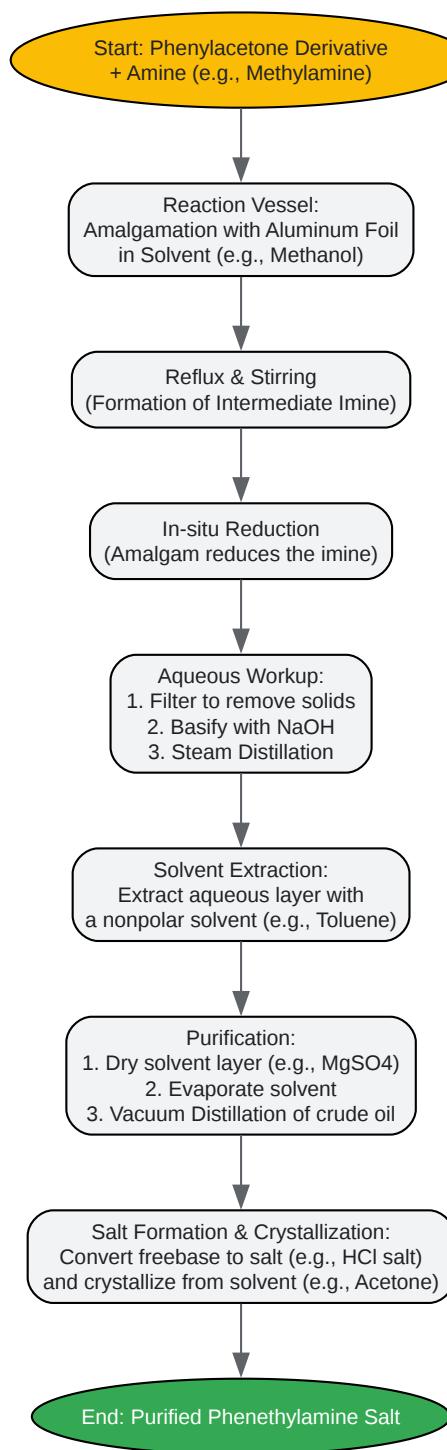
Data compiled from multiple sources.[24]

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the synthesis and characterization of phenethylamine derivatives.

General Synthesis of β -Phenethylamines via Reductive Amination

A common and versatile method for synthesizing phenethylamine derivatives is the reductive amination of a corresponding phenylacetone (a ketone). This protocol is a generalized representation of the methods used to create many of the compounds detailed by Alexander Shulgin.



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A generalized workflow for the synthesis of phenethylamine derivatives.

Methodology:

- **Amalgam Preparation:** A solution of mercuric chloride in water is used to treat aluminum foil, which is then washed with alcohol and the reaction solvent.
- **Reaction:** The substituted phenylacetone and the chosen primary amine (e.g., methylamine, ethylamine) are dissolved in a suitable solvent, such as methanol. The prepared aluminum amalgam is added to this solution.
- **Reduction:** The mixture is stirred and refluxed. The aluminum amalgam acts as a reducing agent, converting the intermediate imine (formed from the ketone and amine) to the corresponding phenethylamine.
- **Workup:** After the reaction is complete, the mixture is filtered to remove the aluminum oxide sludge. The filtrate is made basic with a sodium hydroxide solution.
- **Extraction:** The basic aqueous solution is extracted with a nonpolar organic solvent (e.g., toluene, dichloromethane) to isolate the freebase product.
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation.
- **Salt Formation:** The purified freebase is dissolved in a solvent like acetone or isopropanol, and a solution of an acid (e.g., hydrochloric acid in ether) is added to precipitate the corresponding salt, which is typically more stable and easier to handle. The crystalline salt is then collected by filtration and dried.

Radioligand Receptor Binding Assay

This protocol outlines a standard method to determine the binding affinity (K_i) of a test compound for a specific receptor, such as the 5-HT_{2A} receptor.

Methodology:

- **Membrane Preparation:** Cells (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT_{2A}) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an assay buffer.

- Assay Setup: The assay is performed in microtiter plates. Each well contains:
 - A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT_{2A}) known to bind specifically to the receptor.[25]
 - Cell membrane preparation.
 - Varying concentrations of the unlabeled test compound (the phenethylamine derivative).
- Nonspecific Binding Control: A set of wells containing a high concentration of a known, non-radiolabeled competitor (e.g., spiperone) is included to determine the amount of nonspecific binding of the radioligand.[25]
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.
- Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
- Scintillation Counting: The filters are washed with cold buffer to remove unbound radioligand, and the radioactivity retained on each filter is measured using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

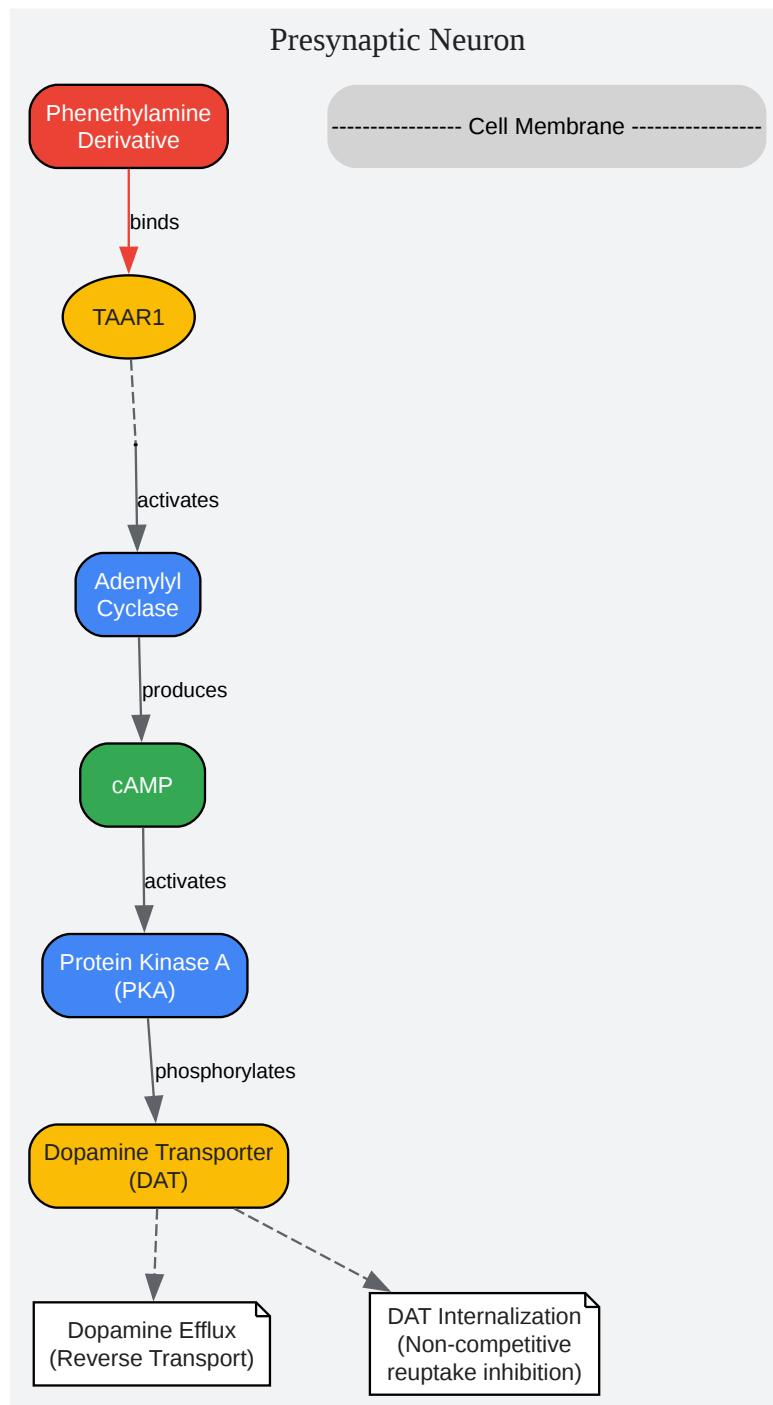
Signaling Pathways and Mechanisms of Action

Phenethylamine derivatives exert their effects by interacting with several key neuronal systems. Their primary mechanisms involve acting as agonists at G protein-coupled receptors (GPCRs) and interfering with monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Many phenethylamines, including PEA and amphetamine, are potent agonists of TAAR1.[3][26] Activation of this intracellular GPCR, which primarily couples to G_{αs}, initiates a signaling

cascade that modulates the activity of monoamine transporters.



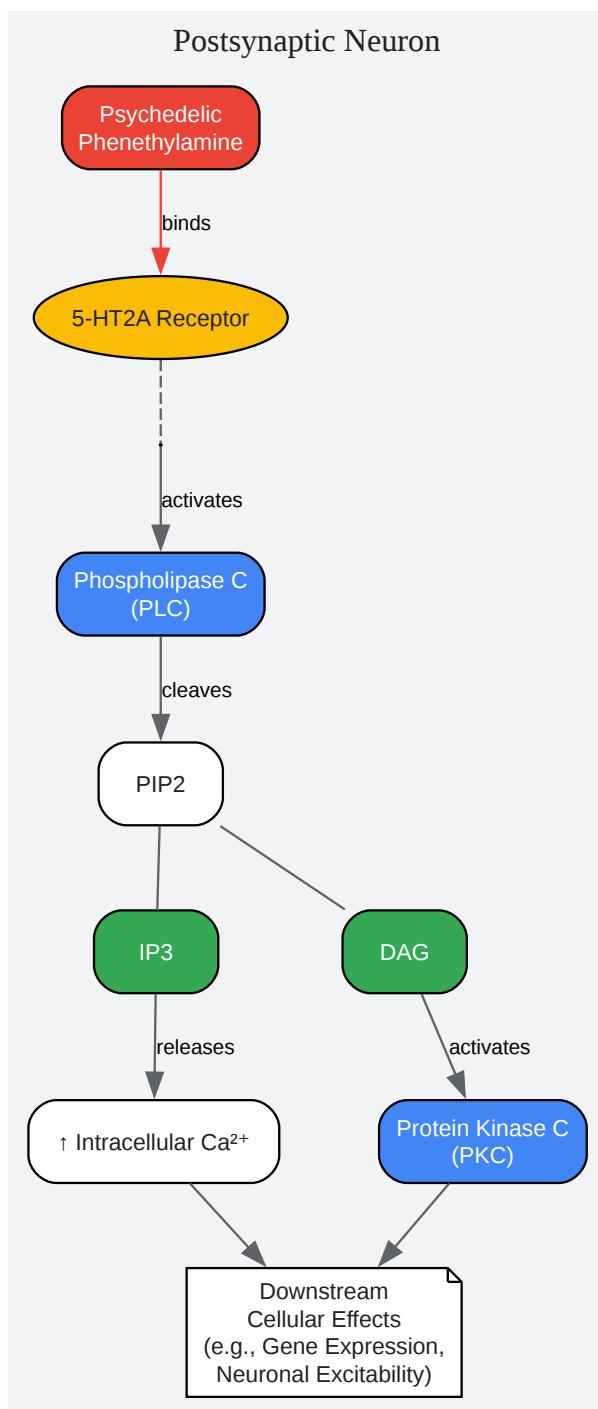
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TAAR1 signaling cascade initiated by a phenethylamine agonist.

Activation of TAAR1 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[\[26\]](#)[\[27\]](#) These kinases then phosphorylate monoamine transporters like the dopamine transporter (DAT), causing two key effects: the reversal of transporter function (efflux) and the internalization of the transporter from the cell membrane (non-competitive reuptake inhibition).[\[26\]](#)

Serotonin 2A (5-HT2A) Receptor Signaling

The psychedelic effects of many phenethylamines (e.g., mescaline, 2C-B) are primarily mediated by their agonist activity at the 5-HT2A receptor. This receptor is coupled to the Gq/G11 pathway.



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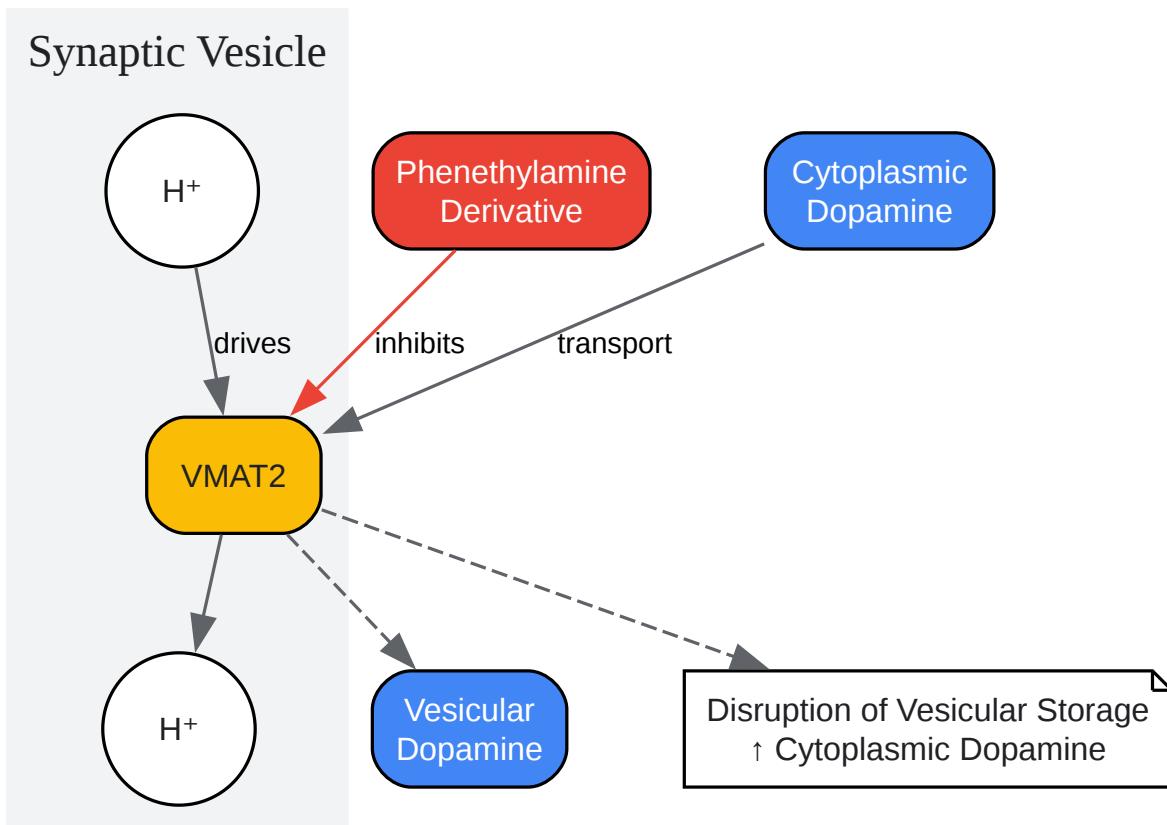
5-HT2A receptor signaling pathway activated by a psychedelic phenethylamine.

Upon agonist binding, the activated receptor stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, altering neuronal excitability and gene expression, which are thought to underlie the profound changes in perception and cognition associated with these compounds.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

In addition to plasma membrane transporters, phenethylamines also interact with the Vesicular Monoamine Transporter 2 (VMAT2).^{[3][28][29]} VMAT2 is responsible for packaging monoamines (like dopamine and serotonin) from the neuronal cytoplasm into synaptic vesicles for later release.



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Mechanism of VMAT2 inhibition by phenethylamine derivatives.

Phenethylamine and its derivatives can act as competitive substrates and/or inhibitors of VMAT2.^{[3][30]} By disrupting the transporter's ability to sequester monoamines into vesicles, they increase the cytoplasmic concentration of these neurotransmitters. This elevated cytoplasmic pool becomes a ready source for reverse transport out of the neuron via plasma membrane transporters like DAT, a process amplified by TAAR1 activation. The combined action of TAAR1 activation and VMAT2 inhibition leads to a robust, non-exocytotic release of monoamines into the synapse.

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